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Compound of Interest

Compound Name: N-Boc-2-bromobenzylamine

Cat. No.: B060515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-bromobenzylamine, a

key intermediate in organic synthesis and drug discovery. The document details its

physicochemical properties, provides experimental protocols for its synthesis and deprotection,

and illustrates its utility as a versatile building block in the development of complex molecular

architectures.

Physicochemical Properties
N-Boc-2-bromobenzylamine, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate,

is a stable, solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting

group makes the amine functionality less nucleophilic and basic, allowing for selective

reactions at other parts of the molecule.[1][2] The presence of the bromo-phenyl group

provides a reactive handle for various cross-coupling reactions, making it a valuable

intermediate for introducing the 2-bromobenzyl moiety into target molecules.[3]

Table 1: Physicochemical Data for N-Boc-2-bromobenzylamine
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Property Value References

Molecular Weight 286.16 g/mol [4][5][6]

Molecular Formula C₁₂H₁₆BrNO₂ [4][6][7]

CAS Number 162356-90-3 [4][5][6][7]

Physical Form Solid (White to Brown) [6]

Melting Point 50-54 °C [6]

Flash Point >110 °C (>230 °F) - closed cup [6]

IUPAC Name

tert-butyl N-[(2-

bromophenyl)methyl]carbamat

e

[5]

Synonyms

N-(tert-Butoxycarbonyl)-2-

bromobenzylamine, tert-butyl

2-bromobenzylcarbamate

[5][6]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-Boc-2-
bromobenzylamine and the subsequent deprotection of the Boc group, a common step in

multi-step syntheses.

A common route to 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Protocol:

Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add an

iridium catalyst such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-

pyridinecarboxamidate)Cl] (1 mol%).[8]

Addition of Amine Source: Add ammonium formate (10 equivalents) to the solution.[8]

Reaction: Stir the mixture at 37 °C for 15 hours.[8]

Work-up:
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Evaporate the solvent under reduced pressure.

Add aqueous HCl (e.g., 1M) until the pH is between 1 and 2.

Wash the aqueous solution with diethyl ether (3 times).

Adjust the pH of the aqueous layer to 10-12 with a base like KOH.

Extraction and Purification:

Extract the product with dichloromethane (3 times).

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

evaporate the solvent under reduced pressure to yield 2-bromobenzylamine.[8]

The protection of 2-bromobenzylamine with a Boc group is typically achieved using di-tert-butyl

dicarbonate (Boc₂O).

Protocol:

Reaction Setup: Dissolve 2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as

anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl

dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent dropwise.[9] A base like

triethylamine or N,N-diisopropylethylamine (1.1 equivalents) can be added to scavenge the

acid formed during the reaction.

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[9]

Work-up:

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction

mixture.

Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3

times).[9]
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Purification:

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and

saturated aqueous NaHCO₃ solution.[9]

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

If necessary, purify the product by column chromatography on silica gel.

The Boc group is labile under acidic conditions, allowing for its removal to reveal the free amine

for subsequent reactions.[2][10]

Protocol:

Reaction Setup: Dissolve N-Boc-2-bromobenzylamine (1.0 equivalent) in a suitable solvent

such as dichloromethane (DCM), dioxane, or ethyl acetate.

Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in

DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[11]

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Work-up:

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

excess acid and solvent.

The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride

or trifluoroacetate).

To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous

NaHCO₃) and extracted with an organic solvent.

Visualizations: Workflows and Applications
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The following diagrams, generated using the DOT language, illustrate the synthesis workflow

for N-Boc-2-bromobenzylamine and its application as a synthetic intermediate.

2-Bromobenzaldehyde 2-Bromobenzylamine

 Reductive Amination
(e.g., NH4HCO2, Ir catalyst) N-Boc-2-bromobenzylamine

 Boc Protection
(Boc)2O, Base

Click to download full resolution via product page

Caption: Synthesis workflow for N-Boc-2-bromobenzylamine.
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Caption: Role of N-Boc-2-bromobenzylamine as a versatile synthetic intermediate.

Applications in Drug Development
N-Boc-2-bromobenzylamine is a valuable building block in the synthesis of pharmaceutical

agents and other biologically active molecules.[12][13] Its utility stems from two key features:

The Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide

range of reaction conditions, yet can be easily removed when needed.[2] This allows for the

selective modification of other parts of the molecule without interference from the amine

group.

The Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile handle for

various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki,

Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This enables the

introduction of a wide variety of substituents at this position, facilitating the synthesis of

diverse compound libraries for structure-activity relationship (SAR) studies.[3]

The combination of these features makes N-Boc-2-bromobenzylamine an important

intermediate for constructing complex molecular scaffolds found in many drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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